molecular formula C12H10N2O2 B034755 Ethyl 5-cyanoindole-2-carboxylate CAS No. 105191-13-7

Ethyl 5-cyanoindole-2-carboxylate

Cat. No.: B034755
CAS No.: 105191-13-7
M. Wt: 214.22 g/mol
InChI Key: VZSOXWAHGVEQOT-UHFFFAOYSA-N
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Description

Ethyl 5-cyanoindole-2-carboxylate is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyanoindole-2-carboxylate typically involves the use of 5-cyano-2-nitrotoluene as a starting material. The process begins with the synthesis of 5-cyano-2-nitrophenylpropanoate, followed by ferrous sulfate reduction and catalytic hydrogenation to obtain the desired compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyanoindole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or ferrous sulfate reduction.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
ECIC serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modifications that enhance biological activity, making it a valuable building block for drug development .

Therapeutic Potential:
Research indicates that derivatives of ECIC exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, compounds synthesized from ECIC have shown efficacy in inhibiting enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LO), which is relevant for treating conditions like asthma and arthritis .

Biochemical Research

Enzyme Inhibition Studies:
ECIC is extensively used in biochemical research to study enzyme inhibition and receptor binding. It aids researchers in understanding complex biochemical pathways and interactions between drugs and their targets. The compound's ability to form stable complexes with various enzymes enhances its utility in these studies .

Binding Affinity Investigations:
Studies focusing on the binding affinity of ECIC with biological targets provide insights into its therapeutic potential. Techniques such as molecular docking and kinetic assays are employed to evaluate these interactions, guiding further modifications to improve efficacy and reduce toxicity .

Material Science

Advanced Materials Development:
In material science, ECIC is explored for its potential in creating advanced materials, including polymers and coatings. Its unique chemical properties facilitate the design of materials with specific functionalities, such as enhanced durability or biocompatibility .

Fluorescent Probes:
ECIC can be utilized in designing fluorescent probes for bioimaging applications. These probes enhance the visualization of cellular processes in live organisms, making them valuable tools in biomedical research .

Organic Synthesis

Building Block for Heterocyclic Compounds:
As a valuable building block, ECIC allows chemists to synthesize diverse heterocyclic compounds with potential biological activities. Its multi-step synthesis enables the production of various derivatives that can be further evaluated for therapeutic applications .

Synthetic Pathways:
The synthesis of ECIC typically involves reactions such as the Knoevenagel condensation between ethyl cyanoacetate and isatin. This method not only yields ECIC efficiently but also opens pathways for creating more complex molecules essential for various industrial applications .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
Ethyl 5-methylindole-2-carboxylateMethyl group at position 5Exhibits different biological activity profiles
Ethyl 5-iodoindole-2-carboxylateIodine substitution at position 5Enhanced reactivity due to iodine presence
Ethyl 5-bromoindole-2-carboxylateBromine substitution at position 5Known for specific enzyme inhibition capabilities

The uniqueness of ECIC lies in its cyano group, which enhances reactivity and potential biological activity compared to other indole derivatives. This feature allows for diverse synthetic pathways and applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of Ethyl 5-cyanoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-cyanoindole-2-carboxylate can be compared with other indole derivatives, such as:

  • Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness: this compound is unique due to its specific cyano and carboxylate functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 5-cyanoindole-2-carboxylate is a compound belonging to the indole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

This compound has the molecular formula C₁₂H₁₀N₂O₂ and features a cyano group (-C≡N) and a carboxylate group (-COOEt) attached to an indole ring. This structural configuration allows it to engage in various chemical modifications, enhancing its biological activity.

Target Interactions : this compound interacts with multiple biological targets, influencing several biochemical pathways. The compound's mechanism of action includes:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical in disease pathways, particularly in cancer and microbial infections.
  • Gene Expression Modulation : The compound can alter gene expression profiles, which is essential for its anticancer properties.

Biochemical Pathways : Indole derivatives like this compound are known to affect pathways related to cell growth, apoptosis, and inflammation. This broad-spectrum activity makes it a candidate for further therapeutic exploration .

Pharmacological Effects

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Studies have demonstrated its effectiveness against various cancer cell lines. For example, it showed notable cytotoxic effects in MLL leukemia cells with IC50 values indicating potent growth inhibition .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against several pathogens, suggesting potential applications in treating infectious diseases.
  • Antiviral Effects : Preliminary findings suggest that this compound may possess antiviral properties, warranting further investigation into its mechanisms against viral infections .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anticancer Efficacy :
    • A study reported that derivatives of this compound exhibited selective toxicity towards MLL-AF9 leukemia cells, with significant differences in growth inhibition compared to control lines. The selectivity index (SI) was calculated to assess the therapeutic window .
    • Table 1 summarizes the IC50 values for various derivatives tested against different cancer cell lines.
    CompoundCell LineIC50 (μM)Selectivity Index
    This compoundMLL-AF90.7834
    Control CompoundHM-2>1-
  • Antimicrobial Activity :
    • In vitro studies revealed that this compound exhibited significant antibacterial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, highlighting its potential as an antimicrobial agent.
  • Mechanistic Studies :
    • Research utilizing fluorescence polarization assays demonstrated how this compound affects cellular permeability and metabolic stability, which are crucial for its bioavailability and therapeutic efficacy .

Properties

IUPAC Name

ethyl 5-cyano-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-5-8(7-13)3-4-10(9)14-11/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSOXWAHGVEQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405796
Record name Ethyl 5-cyanoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105191-13-7
Record name Ethyl 5-cyanoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (1 mL) was added to a solution of 5-cyano-1H-indole-2-carboxylic acid (D20) (1.1 g) in ethanol (120 mL) at RT. The resulting solution was heated to reflux and stirred when refluxing for 20 hours. Another portion of thionyl chloride (0.5 mL) was added. The reaction mixture was refluxed for 2 hours. The solvent was evaporated to afford ethyl 5-cyano-1H-indole-2-carboxylate (D21) (0.9 g) as a light green solid. MS (ES): C12H10N2O2 requires 214; found 215.2 (M+H+)
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add to 1.2 g 3-(5-cyano-2-nitrophenyl)-2-oxopropionic acid ethyl ester 2 (m=0) in EtOH (40 mL), 10% Pd/C (0.40 g) and stir under a hydrogen atmosphere until the theoretical amount of hydrogen is absorbed. Filter the mixture and concentrate the filtrate to afford 1.1 g of crude product. Purify by chromatography on SiO2 eluting with CH2Cl2. Concentrate the desired fractions and vacuum dry the residue over night (40° C.) to provide the title compound (0.5 g) as white crystals, Rf=0.9 (silica gel, 10% MeOH/CH2Cl2).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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